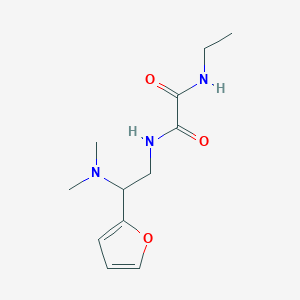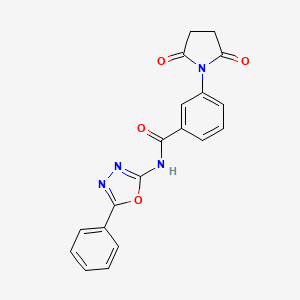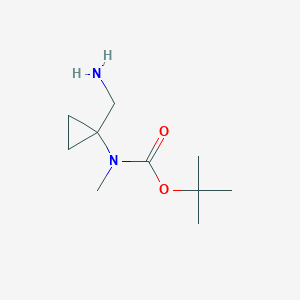![molecular formula C20H21N3O2 B2494523 N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide CAS No. 904272-84-0](/img/structure/B2494523.png)
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide involves several steps. An equimolar quantity of 2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide and hydrazine hydrate in ethanol was refluxed for 10 hours on a water bath . The resulting solution was cooled, filtered, dried, and recrystallized from ethanol . The yield was 77% with a melting point of 215–217 °C .Molecular Structure Analysis
The structure of N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide was confirmed by the presence of (NH, NH2) stretching vibration at 3120cm -1 and 3180-3315 cm -1 respectively, and decreasing value of vibration of amide carbonyl to 1610 cm -1 . The UV spectrum of the compound showed two intense maxima at 346 nm and 261 nm which belong to n → π* and π → π* electronic transitions respectively .Chemical Reactions Analysis
The 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide include a molecular weight of 335.407 and a melting point of 215–217 °C . The UV spectrum of the compound showed two intense maxima at 346 nm and 261 nm .Aplicaciones Científicas De Investigación
Synthesis and Structural Features
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide is obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide. The synthetic procedure offers high yield and operational simplicity . Its chemical structure includes a quinazolinone core with a phenylamide substituent.
Medicinal Chemistry and Drug Development
Atorvastatin Analogs: The synthesis of pyrrole-3-carboxylic acid amides is of significant interest because this substructure is central to remarkably successful drugs like Atorvastatin (Figure 1). Atorvastatin is a widely prescribed statin used to lower cholesterol levels. Exploring analogs of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]pentanamide could provide insights into novel cholesterol-lowering agents .
!Atorvastatin and Sunitinib
Antimalarial and HIV-1 Protease Inhibitory Activities: Structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, including pyrrolin-4-ones, exhibit bioactive properties. Some of these compounds have demonstrated antimalarial and HIV-1 protease inhibitory activities. Researchers have explored various synthetic approaches, including cyclization of α-amino ynones and three-component reactions of 2,3-diketo esters, amines, and ketones .
Organic Synthesis
Oxidative Cyclization of β-Enaminones: β-Enaminones, a class of compounds, have been widely used as precursors to pyrrolin-4-ones. The oxidative cyclization of β-enaminones, involving a rearrangement step after ring formation, has been well-studied. Additionally, one-pot variants starting from β-ketoamides have been explored .
Other Approaches: Other methods include the Cu(II)-catalyzed cyclization of α-diazo-β-oxoamides with amines and iodine-promoted cyclization of enaminones with aryl methyl ketones. These approaches contribute to the diversity of pyrrolinone synthesis .
Mecanismo De Acción
While the exact mechanism of action of N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide is not specified in the search results, it’s worth noting that quinazolinone derivatives have been associated with a variety of biological activities. For instance, they have been found to exhibit analgesic, anti-inflammatory, and antimicrobial activities .
Propiedades
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-4-9-19(24)22-15-10-12-16(13-11-15)23-14(2)21-18-8-6-5-7-17(18)20(23)25/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCJGNYCKHTDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2494440.png)




![N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2494450.png)
![N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide](/img/structure/B2494451.png)


![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2494456.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2494457.png)

![N-Cyclopropyl-N-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2494461.png)
